molecular formula C17H15FO3 B2858097 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid CAS No. 1096862-66-6

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid

Cat. No.: B2858097
CAS No.: 1096862-66-6
M. Wt: 286.302
InChI Key: FQAVQTSHGYTFEQ-RMKNXTFCSA-N
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Description

Preparation Methods

The synthesis of 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid typically involves several steps. One common synthetic route includes the reaction of 3-ethylphenol with 2,5-difluorobenzaldehyde to form an intermediate, which is then subjected to a Wittig reaction to yield the final product . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid can be compared with other similar compounds, such as:

  • 3-[2-(3-Methylphenoxy)-5-fluorophenyl]prop-2-enoic acid
  • 3-[2-(3-Isopropylphenoxy)-5-fluorophenyl]prop-2-enoic acid
  • 3-[2-(3-Butylphenoxy)-5-fluorophenyl]prop-2-enoic acid

These compounds share similar structural features but differ in the substituents on the phenoxy group. The uniqueness of this compound lies in its specific ethyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(E)-3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-2-12-4-3-5-15(10-12)21-16-8-7-14(18)11-13(16)6-9-17(19)20/h3-11H,2H2,1H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAVQTSHGYTFEQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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